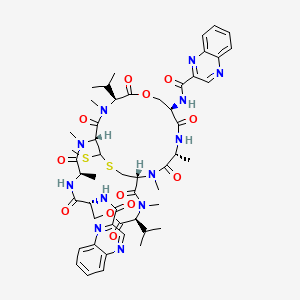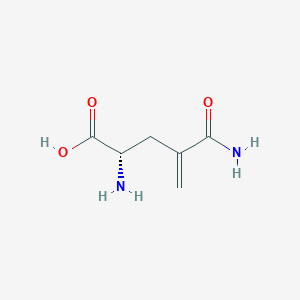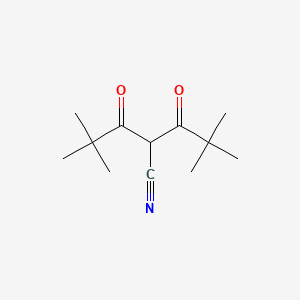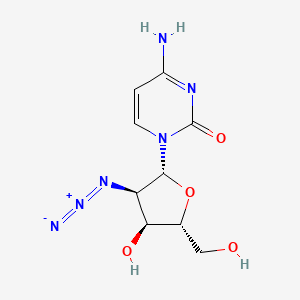
4-Amino-3-hydroxyphenylalanine
Übersicht
Beschreibung
4-Amino-3-hydroxyphenylalanine is a chemical compound with the molecular formula C9H12N2O3 . It is also known by other names such as 4-Amino-3-hydroxyphenylalanin in German, 4-Amino-3-hydroxyphénylalanine in French, and Phenylalanine, 4-amino-3-hydroxy- . It is a degradation product of phaeomelanin .
Synthesis Analysis
The synthesis of 4-Amino-3-hydroxyphenylalanine can be analyzed using High-Performance Liquid Chromatography (HPLC) on SeQuant® ZIC-HILIC . The conditions for HPLC analysis include a mobile phase of acetonitrile and ammonium acetate, a flow rate of 0.15 mL/min, and detection at 254 nm .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-hydroxyphenylalanine consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 196.203 Da, and the monoisotopic mass is 196.084793 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-hydroxyphenylalanine can be analyzed using HPLC on SeQuant® ZIC-HILIC . The conditions for HPLC analysis include a mobile phase of acetonitrile and ammonium acetate, a flow rate of 0.15 mL/min, and detection at 254 nm .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-hydroxyphenylalanine is useful as a specific marker of pheomelanin. It helps in distinguishing between the types of melanin present in hair and can be used for studying pigmentation disorders or in forensic science (Wakamatsu, Ito & Rees, 2002).
It plays a role in the degradation pathways of aromatic amino acids like phenylalanine and tyrosine. Understanding these pathways is crucial in the study of metabolic diseases and designing therapeutic interventions (Raju, Kamath & Vaidyanathan, 1988).
4-Amino-3-hydroxyphenylalanine is involved in the action of aromatic amino acid hydroxylases, which are important for neurotransmitter synthesis. This has implications in studying neurological disorders and developing treatments (Teigen et al., 2004).
This compound can be used in studying enzyme mechanisms, like the nonheme iron enzyme phenylalanine hydroxylase, which is crucial in the metabolism of phenylalanine (Pavon & Fitzpatrick, 2009).
4-Amino-3-hydroxyphenylalanine has a role in metabolic pathways, which can be significant in understanding and treating metabolic disorders (Maeda & Shindo, 1976).
Its involvement in the structure and function of aromatic amino acid hydroxylases has implications for understanding various biochemical processes and potential therapeutic applications (Hufton, Jennings & Cotton, 1995).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWPXBNFKWLGJH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996413 | |
| Record name | 4-Amino-3-hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxyphenylalanine | |
CAS RN |
74923-08-3 | |
| Record name | 4-Amino-3-hydroxyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)



![7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine](/img/structure/B1195715.png)








